

Assessing the Synergistic Effects of Quinclorac with Other Herbicides: A Comparative Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Quinclorac**

Cat. No.: **B133601**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Quinclorac, a selective herbicide belonging to the quinoline carboxylic acid group, is widely utilized for the post-emergence control of grassy and broadleaf weeds in various turfgrasses and crops. Its mode of action as a synthetic auxin provides a unique tool for weed management. To enhance its efficacy and broaden its weed control spectrum, **quinclorac** is often tank-mixed with other herbicides. This guide provides a comparative assessment of the synergistic effects of **quinclorac** with various herbicide partners, supported by experimental data and detailed methodologies.

Synergistic Interactions of Quinclorac with Propanil for Barnyardgrass Control

A notable example of synergy is the combination of **quinclorac** with propanil for the control of barnyardgrass (*Echinochloa crus-galli*), particularly biotypes that have developed resistance to other herbicides like bispyribac-sodium.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#)

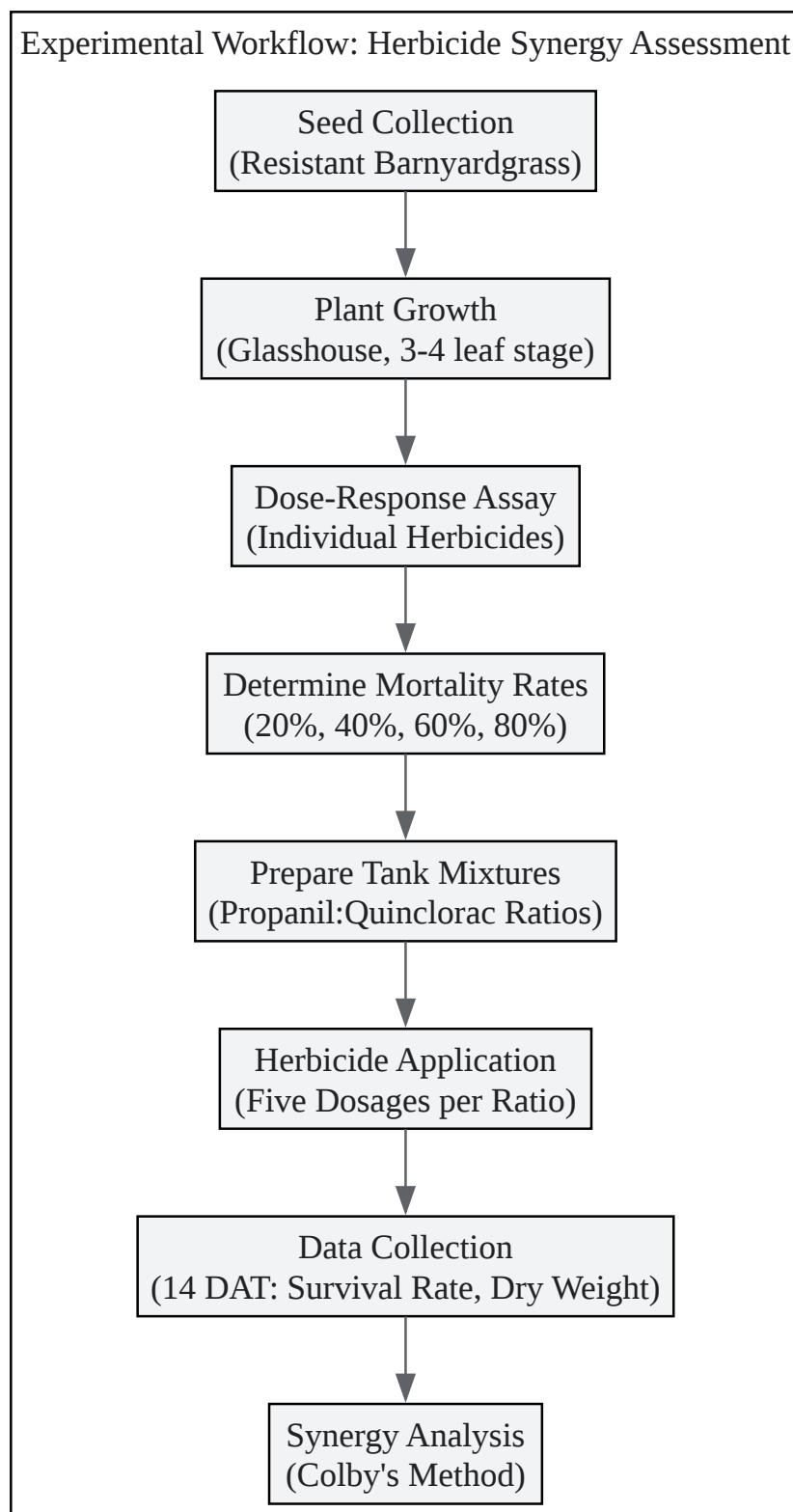
Experimental Data

A study investigating the efficacy of propanil and **quinclorac** tank-mixtures on a bispyribac-sodium-resistant barnyardgrass biotype revealed significant synergistic interactions at specific ratios. The synergy was evaluated based on the lethal dose required to achieve 95% mortality (LD95).

Herbicide/Mixt ure Ratio (Propanil:Quin clorac)	Predicted LD95 (g a.i./ha)	Observed LD95 (g a.i./ha)	Synergism Ratio (Predicted/Obs erved)	Fold Reduction in Herbicide Rate
Propanil Alone	1621	1621	-	-
Quinclorac Alone	20.2	20.2	-	-
20:80	1297 (Propanil) + 4.0 (Quinclorac)	988 (Propanil) + 3.1 (Quinclorac)	1.31	Propanil: 1.6x, Quinclorac: 6.5x
40:60	973 (Propanil) + 6.1 (Quinclorac)	739 (Propanil) + 4.3 (Quinclorac)	1.32	Propanil: 2.2x, Quinclorac: 4.7x
60:40	648 (Propanil) + 8.1 (Quinclorac)	489 (Propanil) + 6.1 (Quinclorac)	1.33	Propanil: 3.3x, Quinclorac: 3.3x
80:20	324 (Propanil) + 12.1 (Quinclorac)	421 (Propanil) + 15.8 (Quinclorac)	0.77	Antagonistic

Data adapted from a study on bispyribac-sodium-resistant barnyardgrass.

The results demonstrate that mixture ratios of 20:80, 40:60, and 60:40 (propanil:quinclorac) exhibited a synergistic effect, with the 40:60 ratio being particularly effective, allowing for a 2.2-fold and 4.7-fold reduction in the required rates of propanil and quinclorac, respectively, to achieve 95% mortality. Conversely, an 80:20 ratio resulted in an antagonistic effect.


Experimental Protocol: Propanil and Quinclorac Synergy Study

Objective: To determine the optimal synergistic mixture ratio of propanil and quinclorac for the control of bispyribac-sodium-resistant barnyardgrass.

Materials and Methods:

- Plant Material: Seeds of a putative bispyribac-sodium-resistant *Echinochloa crus-galli* biotype were collected from rice fields.

- Growth Conditions: Plants were grown in a glasshouse environment.
- Herbicide Application: Herbicides were applied at the 3-4 leaf stage of the barnyardgrass seedlings.
- Dose-Response Assays: Initial dose-response curves were generated for propanil and **quinclorac** individually to determine the herbicide rates causing 20%, 40%, 60%, and 80% mortality.
- Tank-Mixture Evaluation: Based on the individual dose-response data, tank mixtures of propanil and **quinclorac** were prepared in ratios of 20:80, 40:60, 60:40, and 80:20. A series of five dosages for each ratio were applied.
- Data Collection: Seedling survival rate was recorded 14 days after treatment (DAT). Shoot dry weight was measured after drying the plant material.
- Synergy Analysis: The Colby method was used to determine if the observed response of the herbicide mixtures was synergistic, additive, or antagonistic.

[Click to download full resolution via product page](#)

Experimental workflow for assessing herbicide synergy.

Broadening the Weed Control Spectrum: Quinclorac in Combination with Broadleaf and Other Herbicides

Quinclorac is frequently tank-mixed to expand its control to a wider range of broadleaf weeds and to provide residual activity.

Quinclorac and Phenoxy Herbicides (2,4-D, MCPA, MCPP)

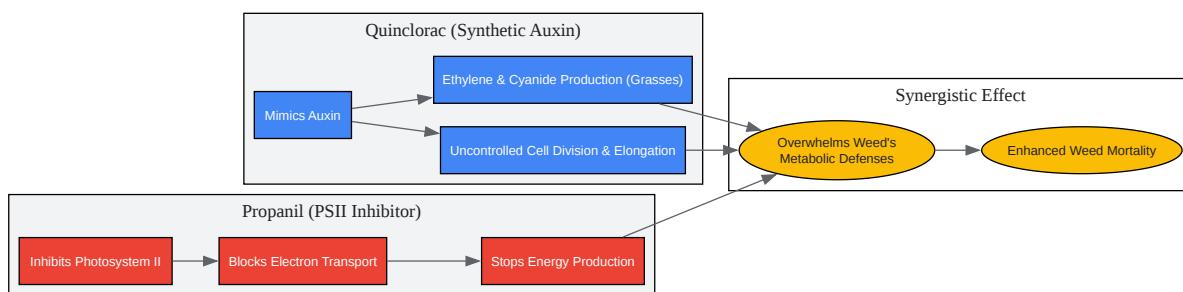
Tank-mixing **quinclorac** with phenoxy herbicides such as 2,4-D, MCPA, and MCPP is a common practice to enhance the control of various broadleaf weeds in turfgrass. While specific quantitative data on the synergistic ratios for these combinations are not as readily available in peer-reviewed literature as for the propanil mixture, the combination is known to provide a broader spectrum of control than either component alone.

Quinclorac and Pendimethalin

For extended residual control of annual grasses, **quinclorac** can be tank-mixed with pendimethalin. This combination provides both post-emergence control from **quinclorac** and pre-emergence activity from pendimethalin, preventing the germination of new weed seeds.

Mechanistic Basis of Synergy

The synergistic effect observed between **quinclorac** and other herbicides often stems from their different modes of action, which can lead to a multi-pronged attack on the weed's physiological processes.


Quinclorac and Propanil: A Dual Assault on Weed Physiology

The synergy between **quinclorac** and propanil is a prime example of this principle.

- **Quinclorac:** As a synthetic auxin, **quinclorac** disrupts plant growth by mimicking natural growth hormones. This leads to uncontrolled cell division and elongation, ultimately causing the death of susceptible plants. In grassy weeds, **quinclorac** is also thought to stimulate the production of ethylene and cyanide to phytotoxic levels.

- Propanil: In contrast, propanil is a photosystem II (PSII) inhibitor. It blocks the electron transport chain in photosynthesis, leading to a rapid cessation of energy production and the formation of reactive oxygen species that cause cellular damage.

The combination of these two distinct modes of action likely overwhelms the weed's ability to metabolize or compensate for the herbicidal effects, resulting in a greater level of control than would be expected from the simple sum of their individual activities.

[Click to download full resolution via product page](#)

Mechanism of synergy between **Quinclorac** and Propanil.

Conclusion

The synergistic combination of **quinclorac** with other herbicides, particularly those with different modes of action, presents a powerful strategy for effective weed management. The tank-mix of **quinclorac** and propanil demonstrates a clear synergistic effect in controlling herbicide-resistant barnyardgrass, allowing for reduced application rates and potentially mitigating the development of further resistance. While the benefits of combining **quinclorac** with broadleaf herbicides like 2,4-D and for residual control with pendimethalin are well-recognized in practice, further quantitative studies are warranted to fully elucidate the optimal synergistic ratios and the underlying biochemical mechanisms. Understanding these

interactions at a scientific level is crucial for the development of more effective and sustainable weed control programs.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Tank mixture of propanil and quinclorac for inhibiting a bispyribac-sodium-resistant barnyardgrass (*Echinochloa crus-galli*) biotype in Malaysia - Advances in Weed Science [awsjournal.org]
- 2. scielo.br [scielo.br]
- 3. scielo.br [scielo.br]
- 4. scielo.br [scielo.br]
- 5. Propanil-Resistant Barnyardgrass (*Echinochloa crus-galli*) Control in Rice (*Oryza sativa*) | Weed Technology | Cambridge Core [cambridge.org]
- To cite this document: BenchChem. [Assessing the Synergistic Effects of Quinclorac with Other Herbicides: A Comparative Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b133601#assessing-the-synergistic-effects-of-quinclorac-with-other-herbicides>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com